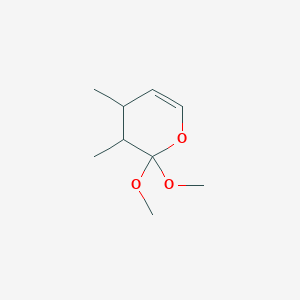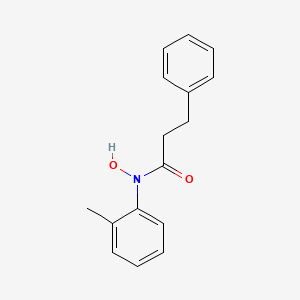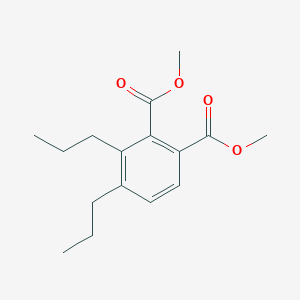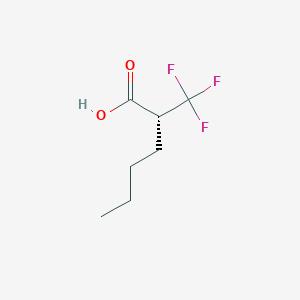
(2R)-2-(Trifluoromethyl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(Trifluoromethyl)hexanoic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to the second carbon of a hexanoic acid chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Trifluoromethyl)hexanoic acid typically involves the introduction of the trifluoromethyl group into a hexanoic acid precursor. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide or acetonitrile and a catalyst such as copper or palladium to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize yield and purity.
化学反应分析
Types of Reactions: (2R)-2-(Trifluoromethyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Esters, amides, or anhydrides.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trifluoromethyl group.
科学研究应用
Chemistry: (2R)-2-(Trifluoromethyl)hexanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on enzyme activity and protein interactions. It serves as a probe to investigate the role of fluorinated compounds in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The trifluoromethyl group can improve the pharmacokinetic properties of drug molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.
作用机制
The mechanism of action of (2R)-2-(Trifluoromethyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity by altering the electronic and steric properties of the molecule. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in the desired biological or chemical effects.
相似化合物的比较
Trifluoroacetic acid: Another trifluoromethyl-containing carboxylic acid, but with a shorter carbon chain.
(2R)-2-(Difluoromethyl)hexanoic acid: Similar structure but with two fluorine atoms instead of three.
Hexanoic acid: The non-fluorinated parent compound.
Uniqueness: (2R)-2-(Trifluoromethyl)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
74164-55-9 |
|---|---|
分子式 |
C7H11F3O2 |
分子量 |
184.16 g/mol |
IUPAC 名称 |
(2R)-2-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-2-3-4-5(6(11)12)7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m1/s1 |
InChI 键 |
BNPZSCCCDNKDPT-RXMQYKEDSA-N |
手性 SMILES |
CCCC[C@H](C(=O)O)C(F)(F)F |
规范 SMILES |
CCCCC(C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


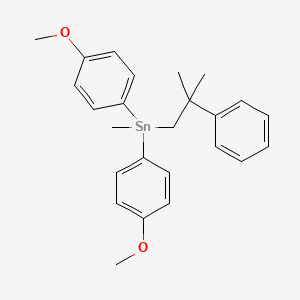

![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)


![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
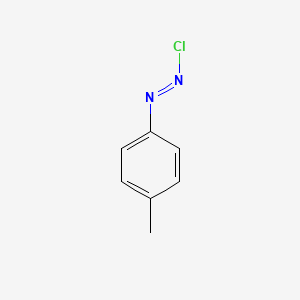

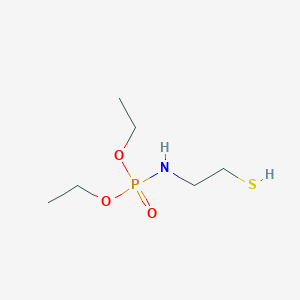
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
